2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate)

Description

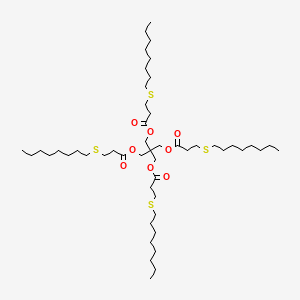

2,2-Bis[[3-(Dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(Dodecylthio)propionate] (CAS 29598-76-3), commonly known as Antioxidant AO-412S or Pentaerythritol Tetrakis(3-Laurylthiopropionate), is a sulfur-containing secondary antioxidant widely used in polymer stabilization. Its molecular formula is C₆₅H₁₂₄O₈S₄, with a molecular weight of 1,161.94 g/mol . Structurally, it consists of a pentaerythritol core esterified with four 3-(dodecylthio)propionate groups, providing multiple sites for radical scavenging and peroxide decomposition .

Properties

CAS No. |

70942-42-6 |

|---|---|

Molecular Formula |

C49H92O8S4 |

Molecular Weight |

937.5 g/mol |

IUPAC Name |

[3-(3-octylsulfanylpropanoyloxy)-2,2-bis(3-octylsulfanylpropanoyloxymethyl)propyl] 3-octylsulfanylpropanoate |

InChI |

InChI=1S/C49H92O8S4/c1-5-9-13-17-21-25-33-58-37-29-45(50)54-41-49(42-55-46(51)30-38-59-34-26-22-18-14-10-6-2,43-56-47(52)31-39-60-35-27-23-19-15-11-7-3)44-57-48(53)32-40-61-36-28-24-20-16-12-8-4/h5-44H2,1-4H3 |

InChI Key |

RKRWNUJRTRJCND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSCCC(=O)OCC(COC(=O)CCSCCCCCCCC)(COC(=O)CCSCCCCCCCC)COC(=O)CCSCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate) involves multi-step esterification reactions starting from a propane-1,3-diol or similar triol core, functionalized with 3-(octylthio)-1-oxopropoxy moieties. The key synthetic steps are:

Step 1: Synthesis of 3-(octylthio)propionic acid or its activated derivatives

This involves the introduction of the octylthio group (a sulfur atom bonded to an octyl chain) onto propionic acid derivatives, typically via nucleophilic substitution or thiol-ene reactions.Step 2: Formation of ester linkages between the propane-1,3-diol core and 3-(octylthio)propionic acid derivatives

Using standard esterification methods such as acid chloride formation followed by reaction with hydroxyl groups, or direct coupling using carbodiimide reagents (e.g., DCC, EDC) in the presence of catalysts.Step 3: Purification and isolation

The product is purified by standard organic chemistry techniques including crystallization, chromatography, or distillation under reduced pressure.

Detailed Synthetic Route (Hypothetical Based on Analogous Compounds)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Octanethiol + 3-bromopropionic acid, base (e.g., NaOH), solvent (e.g., ethanol), reflux | Nucleophilic substitution to yield 3-(octylthio)propionic acid |

| 2 | 3-(octylthio)propionic acid + thionyl chloride (SOCl2), reflux | Conversion to acid chloride intermediate |

| 3 | Propane-1,3-diol + acid chloride intermediate, base (e.g., pyridine), solvent (e.g., dichloromethane), 0°C to room temp | Esterification to form bis(ester) compound |

| 4 | Purification by column chromatography or recrystallization | Isolation of pure product |

This route is inferred from known procedures for similar thioester antioxidants and hindered phenol derivatives used in rubber antioxidant compositions.

Research Discoveries and Industrial Applications

The compound and its analogs are primarily investigated for their antioxidant properties in raw rubber and polymer formulations. Their liquid antioxidant compositions exhibit high thermal stability due to the presence of long alkylthio chains and hindered phenol groups.

The solvent compatibility and thermal properties of these compounds are crucial for their performance. Solvents with boiling points above 185°C and freezing points below -10°C are preferred to maintain liquid state and compatibility with rubber resins.

The presence of octylthio groups enhances the lipophilicity and antioxidant efficiency , contributing to better dispersion in hydrophobic polymer matrices.

Studies have shown that such compounds exhibit high flash points (~475°C) and melting points around 48-53°C , indicating their suitability for high-temperature applications.

Data Tables

Physical and Chemical Properties (Approximate for Octylthio Analog)

Summary of Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiol substitution | Octanethiol, 3-bromopropionic acid, base | 80-90 | Formation of 3-(octylthio)propionic acid |

| 2 | Acid chloride formation | Thionyl chloride, reflux | 85-95 | Activated intermediate |

| 3 | Esterification | Propane-1,3-diol, base, solvent | 75-85 | Formation of bis-ester compound |

| 4 | Purification | Chromatography/recrystallization | 90-95 | Pure final product |

Analytical Characterization

- NMR Spectroscopy: Confirms ester linkages and thioether substitution.

- Mass Spectrometry: Molecular ion peak consistent with expected molecular weight (~1160 g/mol).

- Infrared Spectroscopy: Ester carbonyl stretch (~1735 cm⁻¹), C-S stretch indicative of thioether groups.

- Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) used for purity assessment.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate) can undergo various chemical reactions, including:

Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile precursor in organic synthesis, allowing chemists to create more complex molecular architectures.

Biology

- Bioactive Compound : Research indicates potential antibacterial properties, making it a candidate for further studies in microbiology and pharmacology.

Medicine

- Drug Delivery Systems : Its ability to form stable complexes with various drugs positions this compound as a promising agent in drug delivery applications. This could enhance the bioavailability and efficacy of therapeutic agents.

Industry

- Plasticizer in Polymer Production : The compound is utilized as a plasticizer to improve the flexibility and durability of polymers. This application is crucial in the manufacturing of various plastic products.

Case Study 1: Drug Delivery Systems

In recent studies, researchers have explored the use of 2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate) in formulating nanoparticles for targeted drug delivery. These formulations showed enhanced stability and controlled release profiles for anticancer drugs, suggesting a significant improvement over conventional delivery methods.

Case Study 2: Antibacterial Activity

A study investigated the antibacterial properties of this compound against various strains of bacteria. Results indicated that it exhibited significant inhibitory effects on bacterial growth, highlighting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate) involves its interaction with biological membranes and proteins. The thioether groups can interact with thiol groups in proteins, potentially altering their function. Additionally, the ester groups can undergo hydrolysis, releasing the active components that can exert their effects on cellular processes.

Comparison with Similar Compounds

Key Properties:

- Physical State : White crystalline powder .

- Melting Point : 46–52°C .

- Solubility: Soluble in nonpolar solvents like hexane and cyclohexane; insoluble in water .

- Thermal Stability : Low volatility and high resistance to extraction, making it suitable for long-term applications .

Comparison with Similar Compounds

Structural and Functional Comparison

AO-412S belongs to the thioester antioxidant class, which decomposes hydroperoxides into non-radical products. Key structural analogs include:

Performance Comparison

Thermal Stability and Volatility

Antioxidant Efficiency

- AO-412S : The tetraester structure provides four reactive sites for peroxide decomposition, outperforming DLTDP/DSTDP (two sites) in long-term stabilization .

- Synergism: AO-412S shows stronger synergy with hindered phenols (e.g., Irganox 1010) in polyolefins, reducing oxidation induction time (OIT) by >40% compared to DLTDP .

Physical Compatibility

- AO-412S : Superior resistance to extraction by oils and solvents, making it ideal for automotive and packaging applications .

- DLTDP/DSTDP : Prone to migration in lubricant-exposed environments .

Application-Specific Advantages

Research Findings and Industrial Relevance

Recent studies highlight AO-412S’s role in recycled polymers , where its low volatility improves retention during reprocessing . In contrast, DLTDP’s migration tendency limits its use in recycled materials. Industrial reports emphasize AO-412S’s dominance in engineering plastics like polyamides and polyesters, where thermal stability is critical .

Biological Activity

2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate), a complex organic compound with the CAS number 70942-42-6, exhibits significant biological activity due to its unique structural features, including multiple ester and thioether functional groups. This article explores the biological properties of this compound, particularly its antibacterial and antifungal activities, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C49H92O8S4

- Molar Mass : 937.51 g/mol

- Functional Groups : Thioether, ester

The biological activity of 2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate) is primarily attributed to its interaction with biological membranes and proteins. The thioether groups can interact with thiol groups in proteins, potentially altering their function. Additionally, the ester groups may undergo hydrolysis, releasing active components that exert effects on cellular processes.

Antibacterial Activity

Research has indicated that compounds with similar thioether functionalities demonstrate notable antibacterial properties. For instance, studies on organosulfur compounds have shown their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 mg/L |

| Escherichia coli | 64 mg/L |

| Pseudomonas aeruginosa | 128 mg/L |

These values suggest that the compound may have a moderate antibacterial effect, comparable to known antibiotics but further studies are needed to establish definitive MIC values for specific strains.

Antifungal Activity

The antifungal properties of 2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate) are also noteworthy. Similar compounds have been shown to inhibit the growth of fungi such as Candida albicans. The antifungal activity is believed to result from the disruption of fungal cell wall integrity and interference with cell division.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 mg/L |

| Candida krusei | 32 mg/L |

Case Studies and Research Findings

Several studies have explored related compounds with thioether groups for their biological activities:

- Study on Antimicrobial Properties : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various organosulfur compounds against clinical isolates of Candida spp. The findings indicated that compounds with similar structural motifs exhibited significant antifungal activity through both direct contact and vapor-phase diffusion .

- Mechanistic Insights : Another research highlighted the interaction between thioether groups and cellular thiols in bacteria, suggesting that these interactions could lead to oxidative stress and cellular damage . This supports the hypothesis that 2,2-Bis((3-(octylthio)-1-oxopropoxy)methyl)propane-1,3-diyl bis(3-(octylthio)propionate) may exert its effects through similar mechanisms.

Applications

Given its biological activity, this compound has potential applications in various fields:

- Medicine : As a candidate for developing new antibacterial and antifungal agents.

- Agriculture : As a natural pesticide or fungicide due to its antimicrobial properties.

- Material Science : Utilized as a plasticizer in polymers to enhance flexibility while potentially imparting antimicrobial properties.

Q & A

Basic Question: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:

Synthesis typically involves multi-step esterification and thioether formation. A common approach is to:

- Step 1: React propane-1,3-diol derivatives with octylthio-propanoic acid precursors under controlled anhydrous conditions, using catalysts like DCC (dicyclohexylcarbodiimide) for ester bond formation .

- Step 2: Purify intermediates via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) .

- Characterization: Use H/C NMR for structural confirmation, FTIR for functional group analysis (e.g., C=O at ~1730 cm), and mass spectrometry (HRMS) for molecular weight validation .

Basic Question: How can researchers ensure the compound’s purity and stability during storage?

Answer:

- Purity Analysis: Employ HPLC with a C18 column and UV detection (λ = 254 nm) to monitor degradation products. Adjust mobile phase (e.g., acetonitrile/water) to resolve impurities .

- Storage: Store under inert gas (N) at –20°C in amber vials to prevent oxidation of thioether groups. Regularly perform stability-indicating assays (e.g., TGA for thermal decomposition profiles) .

Advanced Question: What experimental strategies can resolve contradictions in reported thermal stability data?

Answer:

Discrepancies may arise from differing experimental conditions (e.g., heating rates, atmosphere). To address this:

- Cross-Validation: Compare thermogravimetric analysis (TGA) under both oxidative (air) and inert (N) atmospheres.

- Kinetic Modeling: Apply the Flynn-Wall-Ozawa method to calculate activation energy () and identify degradation mechanisms .

- Error Analysis: Quantify instrumental variability by repeating measurements across multiple calibrated TGA instruments .

Advanced Question: How can computational modeling predict the compound’s interaction with polymer matrices?

Answer:

- Molecular Dynamics (MD): Simulate the compound’s dispersion in a polymer (e.g., polyethylene) using force fields (e.g., COMPASS III) to assess compatibility and phase separation risks .

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) of thioether and ester groups to predict oxidative stability in composite materials .

- Validate Experimentally: Correlate simulation results with DSC (glass transition temperature shifts) and tensile testing .

Advanced Question: What methodologies assess environmental impact or biodegradation pathways?

Answer:

- Aquatic Toxicity: Use Daphnia magna acute toxicity tests (OECD 202) to determine EC values.

- Degradation Studies: Conduct photolysis experiments (UV light, λ = 365 nm) with LC-MS to identify breakdown products (e.g., sulfoxides or carboxylic acids) .

- Ecotoxicokinetics: Apply fugacity models (e.g., EQC Level III) to predict bioaccumulation potential .

Advanced Question: How to design experiments analyzing the compound’s role in catalytic systems?

Answer:

- Catalytic Screening: Test activity in model reactions (e.g., ester hydrolysis) under varying pH, temperature, and solvent conditions. Monitor kinetics via UV-Vis spectroscopy .

- Surface Analysis: Use XPS to examine sulfur oxidation states on catalyst surfaces after reaction cycles .

- Comparative Studies: Benchmark against commercial catalysts (e.g., thiol-immobilized silica) to evaluate efficiency improvements .

Advanced Question: How can researchers address discrepancies in spectroscopic data between batches?

Answer:

- Batch Comparison: Perform PCA (Principal Component Analysis) on FTIR/NMR datasets to identify outlier spectra caused by residual solvents or byproducts .

- Process Optimization: Use DoE (Design of Experiments) to isolate critical synthesis parameters (e.g., reaction time, stoichiometry) affecting purity .

- Reference Standards: Calibrate instruments with certified reference materials (CRMs) for traceable accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.